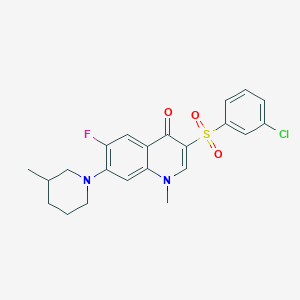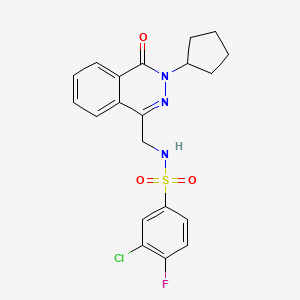
3-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H19ClFN3O3S and its molecular weight is 435.9. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
COX-2 Inhibition and Anti-Inflammatory Properties
A study focused on the synthesis of benzenesulfonamide derivatives, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, revealed their potential as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. These derivatives, including compounds like JTE-522, have been shown to possess anti-inflammatory properties and are being investigated for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives, including those related to the benzenesulfonamide family, have been reported to strongly inhibit human carbonic anhydrases. This property is significant in developing therapeutic agents for various conditions, as carbonic anhydrases are involved in many physiological processes (Sapegin et al., 2018).
Pharmaceutical Research and Development
Compounds like AND-1184, which are structurally similar to benzenesulfonamides, have been investigated for their potential as active pharmaceutical ingredients (APIs) in the treatment of dementia. The structural and dynamic properties of these compounds have been characterized using techniques such as X-ray crystallography and solid-state NMR (Pawlak et al., 2021).
Anticancer Applications
Research on mixed-ligand copper(II)-sulfonamide complexes has demonstrated that sulfonamide derivatives can bind to DNA and exhibit anticancer activity. These compounds have shown efficacy in inducing apoptosis in tumor cells and possess potential for development as cancer therapeutics (González-Álvarez et al., 2013).
Antibacterial Properties
N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have been identified as potent antibacterial agents. These compounds, synthesized through a reaction of naphthalen-1-amine with 4-methylbenzenesulfonyl chloride, have shown significant antibacterial activity against various bacterial strains (Abbasi et al., 2015).
properties
IUPAC Name |
3-chloro-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O3S/c21-17-11-14(9-10-18(17)22)29(27,28)23-12-19-15-7-3-4-8-16(15)20(26)25(24-19)13-5-1-2-6-13/h3-4,7-11,13,23H,1-2,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPAGZDXMYRDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNS(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-fluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

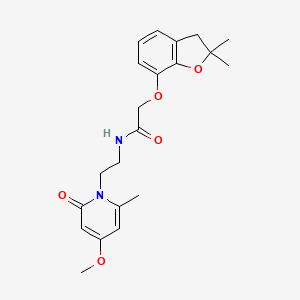
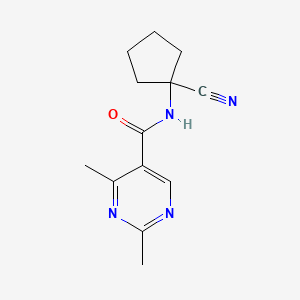
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2828885.png)
![Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2828888.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2828889.png)
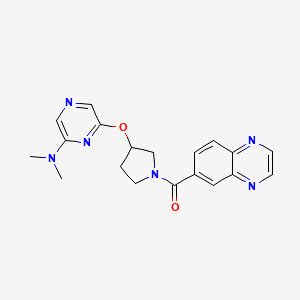
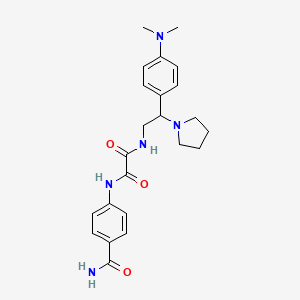

![4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2828895.png)
![1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol](/img/structure/B2828897.png)
![5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione](/img/structure/B2828898.png)
![3-butyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2828900.png)
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2828902.png)
